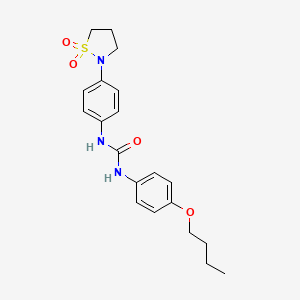

1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-2-3-14-27-19-11-7-17(8-12-19)22-20(24)21-16-5-9-18(10-6-16)23-13-4-15-28(23,25)26/h5-12H,2-4,13-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUZYJLUZQTBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves a multi-step process. One common method includes the following steps:

Preparation of 4-Butoxyaniline: This is achieved by reacting 4-nitroaniline with butanol in the presence of a reducing agent such as iron powder and hydrochloric acid.

Formation of 4-Butoxyphenylisocyanate: The 4-butoxyaniline is then reacted with phosgene to form 4-butoxyphenylisocyanate.

Synthesis of 1-(4-Butoxyphenyl)urea: The 4-butoxyphenylisocyanate is reacted with aniline to form 1-(4-butoxyphenyl)urea.

Introduction of the Dioxidoisothiazolidinyl Group: The final step involves the reaction of 1-(4-butoxyphenyl)urea with 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing hydrogen atoms on the phenyl rings.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea exhibits promising anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival and growth.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. In vitro studies reveal its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics or antimicrobial agents.

Mechanistic Insights

Investigations into the biological mechanisms of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea have revealed its role as a potential inhibitor of specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the butoxy group or the isothiazolidinone moiety may enhance its biological activity or selectivity towards specific targets.

Polymer Synthesis

The compound can be utilized in synthesizing novel polymers with specific properties. Its urea functional group allows for interactions that can enhance thermal stability and mechanical strength in polymer matrices.

Nanomaterials

In materials science, derivatives of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea have been explored for creating nanomaterials with tailored optical or electronic properties. These materials can be applied in sensors, catalysts, and other advanced technological applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations that were non-toxic to human cells, suggesting its potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Urea Derivatives with Aryl Substituents

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (): Replaces the butoxyphenyl group with a 4-methoxyphenyl moiety and introduces a pyrrole carbonyl substituent. Demonstrated significant inhibition of platelet aggregation (in vitro and in vivo) and antithrombotic activity in rabbit models .

(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea () :

Alkoxy Chain Length Variations (Non-Urea Scaffolds, )

- N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives (Compounds 9–12, 18–22): Varying alkoxy chains (propoxy, butoxy, pentyloxy, hexyloxy) on the phenyl group in benzamide scaffolds.

Non-Urea Butoxyphenyl Derivatives ()

- 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: Shares the 4-butoxyphenyl group but replaces the urea core with a ketone and piperidine moiety. Highlights the role of the urea group in hydrogen bonding, which is critical for target engagement in related compounds .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The butoxyphenyl group increases logP compared to methoxy analogs, balancing permeability and solubility.

- Sulfonated Isothiazolidine: Enhances aqueous solubility (via sulfone group) and metabolic stability compared to non-sulfonated analogs .

- Alkoxy Chain Length : Longer chains (e.g., hexyloxy in ) may reduce solubility but improve tissue penetration .

Biological Activity

The compound 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is CHNOS. It features a urea linkage and a dioxidoisothiazolidine moiety, which are pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 348.43 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not determined |

Anticancer Properties

Recent studies indicate that the compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. In vitro assays have revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has shown promising anti-inflammatory effects . It reduces the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential for treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- Cytokine Modulation : Inhibits NF-kB signaling pathway leading to decreased cytokine production.

- Bacterial Membrane Disruption : Alters bacterial cell membrane integrity, leading to cell death.

Study 1: Anticancer Activity in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity .

Q & A

Basic: What are the key considerations for synthesizing this urea derivative to ensure high yield and purity?

Answer:

The synthesis of 1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea requires multi-step optimization:

- Step 1: Condensation of 4-butoxyaniline with a suitable isocyanate precursor to form the urea linkage. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions .

- Step 2: Functionalization of the isothiazolidine-dioxide moiety. Oxidative sulfonation of the thiazolidine ring using hydrogen peroxide or ozone ensures complete dioxidation, verified via FT-IR or NMR .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol removes unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl carbons). The isothiazolidine-dioxide group shows distinct S=O stretching at ~1150 cm⁻¹ in FT-IR .

- X-ray Crystallography: For unambiguous structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Single-crystal diffraction at 100 K minimizes thermal motion artifacts .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~428.18 g/mol) and detects fragmentation patterns .

Advanced: How can researchers resolve contradictory biological activity data in cell-based assays?

Answer:

Contradictory results may arise from compound instability or assay conditions:

- Stability Testing: Perform LC-MS/MS to monitor degradation in cell culture media (e.g., plasma esterase-mediated hydrolysis). Evidence from related ureas shows morpholine or piperazine substituents are prone to oxidation .

- Orthogonal Assays: Compare results across multiple models (e.g., primary vs. immortalized cells). For example, if apoptosis assays conflict, validate via flow cytometry (Annexin V/PI) and caspase-3 activation assays .

- Solubility Optimization: Use DMSO stocks ≤0.1% to avoid solvent toxicity. Pre-test solubility in PBS or serum-free media to ensure consistent dosing .

Advanced: What structure-activity relationship (SAR) strategies can enhance target binding affinity?

Answer:

- Modify the Butoxy Group: Replace the butoxy chain with shorter (ethoxy) or branched (isopropoxy) alkoxy groups to alter lipophilicity and membrane permeability. Analog studies show ethoxy improves solubility but reduces potency .

- Isothiazolidine-Dioxide Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring adjacent to the isothiazolidine-dioxide to enhance hydrogen bonding with target proteins .

- Urea Linker Flexibility: Replace the urea with thiourea or amide groups to test rigidity effects. Thiourea analogs in related compounds show improved kinase inhibition but lower metabolic stability .

Advanced: How should researchers design stability studies for this compound under physiological conditions?

Answer:

- In Vitro Plasma Stability: Incubate the compound in rat/human plasma (37°C, pH 7.4) for 24 hours. Quench with acetonitrile, then analyze via LC-MS for degradation products like dealkylated or oxidized metabolites .

- pH-Dependent Hydrolysis: Test stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Urea derivatives often hydrolyze to aryl amines under acidic conditions, requiring enteric coating for oral delivery .

- Light/Thermal Stability: Store samples at 4°C (short-term) and -80°C (long-term) with desiccants. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the urea’s hydrogen-bonding capability and the isothiazolidine-dioxide’s sulfone interactions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to residues within 4 Å of the butoxyphenyl group for hydrophobic interactions .

- QSAR Modeling: Train models with datasets of analogous ureas to predict IC50 values. Descriptors like logP, polar surface area, and H-bond donors are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.